2-(Trifluoromethyl)quinoline-5,8-diol
Description
2-(Trifluoromethyl)quinoline-5,8-diol (CAS: 41192-41-0) is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and hydroxyl (-OH) groups at the 5- and 8-positions of the quinoline scaffold. The compound’s InChIKey (ZDHLHJPPVJZJKN-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration.
Properties
IUPAC Name |
2-(trifluoromethyl)quinoline-5,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-1-5-6(15)2-3-7(16)9(5)14-8/h1-4,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKLKBSYSRSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744625 | |
| Record name | 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-41-0 | |
| Record name | 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)quinoline-5,8-diol typically involves the cyclization of N-(2-alkenylaryl) enamines in the presence of a copper catalyst. This method is efficient and provides good yields . The reaction conditions generally include the use of a copper-mediated intramolecular oxidative cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)quinoline-5,8-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction could produce quinoline alcohols .
Scientific Research Applications
Antiviral Activity
Research indicates that 2-(trifluoromethyl)quinoline-5,8-diol has potential as an antiviral agent. Its structural features allow it to inhibit viral replication effectively. The compound's ability to interact with viral enzymes makes it a candidate for drug development aimed at treating viral infections.
Antibacterial Properties
The compound has also shown promising antibacterial activity. Quinoline derivatives are known for their interactions with various biological targets, including bacterial enzymes and receptors. The hydroxyl groups in this compound enhance its binding affinity to these targets, which is crucial for its antibacterial efficacy .
Structure-Activity Relationship Studies
The unique trifluoromethyl substituent at the 2-position of the quinoline scaffold distinguishes this compound from other quinoline derivatives. This modification not only enhances lipophilicity but also improves metabolic stability compared to similar compounds.
Antiviral Drug Development
Several studies have focused on the synthesis of quinoline derivatives for antiviral applications. For instance, modifications to the quinoline structure have been shown to significantly alter biological activity and selectivity against viral targets .
Antimicrobial Activity Assessment
In a recent study, the antimicrobial efficacy of various quinoline derivatives was evaluated against a range of pathogens. The results indicated that compounds similar to this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinoline-5,8-diol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
2-(Trifluoromethyl)quinoline-4-thiol
- Structure : Trifluoromethyl at C2, thiol (-SH) at C3.
- However, reduced polarity may limit solubility in aqueous systems. No direct bioactivity data are available in the evidence .
2-(Trifluoromethyl)quinoline-5-carbaldehyde
- Structure : Trifluoromethyl at C2, aldehyde (-CHO) at C4.
- Properties : The aldehyde group introduces electrophilicity, enabling condensation reactions. Increased reactivity may limit stability but offers synthetic versatility for derivatization. Supplier listings suggest industrial interest, though applications remain unspecified .
Table 1: Key Structural and Inferred Properties of Quinoline Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Inferred Solubility | Potential Applications |
|---|---|---|---|---|
| 2-(Trifluoromethyl)quinoline-5,8-diol | -CF₃ (C2), -OH (C5, C8) | ~273.2 | Moderate (polar diol) | Pharmaceuticals, agrochemicals |
| 2-(Trifluoromethyl)quinoline-4-thiol | -CF₃ (C2), -SH (C4) | ~259.2 | Low (thiol) | Metal chelation, catalysis |
| 2-(Trifluoromethyl)quinoline-5-carbaldehyde | -CF₃ (C2), -CHO (C5) | ~255.2 | Low (aldehyde) | Synthetic intermediates |
Comparison with Non-Quinoline Trifluoromethylated Compounds
1,3,4-Oxadiazole Thioethers ()
- Example : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g).
- Properties : Demonstrated fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani) and herbicidal bleaching effects at 50 μg/mL. Molecular docking with SDH protein (PDB: 2FBW) revealed interactions akin to penthiopyrad, a commercial fungicide .
- Contrast with Quinoline Derivative: While this compound lacks direct bioactivity data, its diol groups may favor different target interactions (e.g., kinases or oxidases) compared to the oxadiazole-thioether scaffold’s affinity for SDH.
Pyrimidine and Spirocyclic Derivatives (Evidences 2–3)
- Example : 2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)-pyrimidine.
- Properties : Patent data highlight trifluoromethylated pyrimidines as kinase inhibitors or herbicides. The rigid spirocyclic structure in EP 4 374 877 A2 suggests enhanced target selectivity due to conformational constraints .
- Contrast with Quinoline Derivative: Quinoline’s planar aromatic system may facilitate intercalation or π-π stacking, differing from pyrimidine’s hydrogen-bonding capacity.
Biological Activity
2-(Trifluoromethyl)quinoline-5,8-diol (TFMQ) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications, particularly in the realm of kinase inhibition and antimicrobial activity.
Structural Characteristics
TFMQ possesses a bicyclic structure with a quinoline core, featuring two hydroxyl groups at positions 5 and 8, and a trifluoromethyl group at position 2. This combination of functional groups significantly influences its chemical reactivity and biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of TFMQ derivatives against various pathogenic bacteria. For instance, synthesized quinoline compounds demonstrated significant inhibition against Fusarium graminearum, Rhizoctonia solani, and other agricultural pathogens, with inhibition rates reaching up to 83% for specific strains .
| Compound | Pathogen Tested | Inhibition Rate (%) |
|---|---|---|
| 3w | Rhizoctonia solani | 83 |
| 3x | Fusarium oxysporum | 75 |
| 3y | Fusarium moniliforme | 70 |
Anticancer Activity
The anticancer potential of quinoline-derived compounds has been explored through various studies. A notable investigation utilized zebrafish embryos to assess the growth-inhibitory effects of TFMQ derivatives. The results indicated that these compounds could act as potent growth inhibitors, suggesting their utility in cancer therapy .
Kinase Inhibition
The quinoline scaffold is recognized as a privileged structure in drug design, particularly for kinase inhibitors. TFMQ's structural features may enhance its binding affinity to kinase targets. The presence of the trifluoromethyl group is believed to improve the interaction with the active sites of kinases, which are crucial for cellular signaling pathways.
Study on Antiviral Activity
In a study focused on antiviral properties, derivatives of quinoline were evaluated for their ability to inhibit Zika virus replication. Compounds derived from TFMQ exhibited promising results, with some showing potency five times greater than that of mefloquine, a known antimalarial agent . This suggests that TFMQ could be repurposed for antiviral applications.
Synthesis and Pharmacological Evaluation
A recent patent outlines a straightforward synthesis method for TFMQ derivatives with high yields (up to 96%) using environmentally friendly solvents . This efficient synthesis pathway supports further pharmacological evaluations and potential clinical applications.
The mechanism by which TFMQ exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that TFMQ may inhibit certain enzymes or interfere with cellular processes linked to inflammation and cell proliferation. Ongoing research aims to elucidate these mechanisms further.
Q & A
Q. Table 2: HPLC Conditions for Stability Testing
| Analysis Condition | Retention Time (min) | Mobile Phase | Application |
|---|---|---|---|
| SQD-FA05 | 1.25 | Gradient acetonitrile/HO | Parent compound quantification |
| SQD-FA05 | 1.01 | Gradient acetonitrile/HO | Metabolite detection |
Key Considerations for Researchers
- Synthetic Reproducibility : Adopt rigorous drying of solvents (e.g., anhydrous TFA) to prevent side reactions .
- Data Validation : Cross-reference NMR and MS data with computational predictions (e.g., ChemDraw simulations) to confirm assignments.
- Ethical Reporting : Disclose purity thresholds (e.g., >95% in ) and batch-specific variability in publications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
